molecular formula C19H21ClN4O B2506065 (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone hydrochloride CAS No. 1189956-75-9

(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone hydrochloride

Cat. No.: B2506065
CAS No.: 1189956-75-9
M. Wt: 356.85
InChI Key: FUXDAUNYWVLKPU-UHFFFAOYSA-N
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Description

(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone hydrochloride: is a complex organic compound that features a combination of an imidazole ring, a piperazine ring, and a naphthalene moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

. One common synthetic route involves the reaction of 1-methylimidazole with piperazine to form the piperazine-imidazole intermediate, which is then reacted with naphthalene-1-carbonyl chloride to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The naphthalene ring can be oxidized to form naphthoquinones.

  • Reduction: : The imidazole ring can be reduced to form imidazolines.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Naphthoquinones

  • Reduction: : Imidazolines

  • Substitution: : Various substituted piperazines

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Research is ongoing to explore its use in drug development, particularly for treating infections and cancer.

  • Industry: : It can be used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features Similar compounds include other imidazole derivatives, piperazine derivatives, and naphthalene derivatives

List of Similar Compounds

  • Imidazole derivatives (e.g., 1-methylimidazole)

  • Piperazine derivatives (e.g., piperazine)

  • Naphthalene derivatives (e.g., naphthalene-1-carbonyl chloride)

Properties

IUPAC Name

[4-(1-methylimidazol-2-yl)piperazin-1-yl]-naphthalen-1-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O.ClH/c1-21-10-9-20-19(21)23-13-11-22(12-14-23)18(24)17-8-4-6-15-5-2-3-7-16(15)17;/h2-10H,11-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXDAUNYWVLKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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